
1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a pentenol chain
Vorbereitungsmethoden
The synthesis of 1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with a suitable Grignard reagent, followed by a series of reduction and dehydration steps to yield the desired product. The reaction conditions typically involve the use of solvents like diethyl ether or tetrahydrofuran, and catalysts such as palladium on carbon or lithium aluminum hydride.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. Common reagents for these reactions include bromine, nitric acid, and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Research has explored its potential as a precursor for the development of new drugs with anti-inflammatory, analgesic, or antimicrobial properties.
Industry: The compound is utilized in the production of specialty chemicals, such as fragrances and flavoring agents, due to its unique aromatic properties.
Wirkmechanismus
The mechanism by which 1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes involved in metabolic processes, leading to the modulation of enzyme activity and subsequent biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-4-methylpent-3-en-1-ol: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
1-(4-Ethoxyphenyl)-4-methylpent-2-en-1-ol: The position of the double bond differs, which can affect the compound’s chemical properties and reactivity.
1-(4-Ethoxyphenyl)-4-methylhex-3-en-1-ol:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties that can be leveraged for various applications.
Eigenschaften
CAS-Nummer |
205675-08-7 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)-4-methylpent-3-en-1-ol |
InChI |
InChI=1S/C14H20O2/c1-4-16-13-8-6-12(7-9-13)14(15)10-5-11(2)3/h5-9,14-15H,4,10H2,1-3H3 |
InChI-Schlüssel |
WVPRFPGECNBYCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(CC=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)

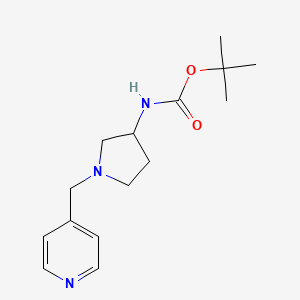
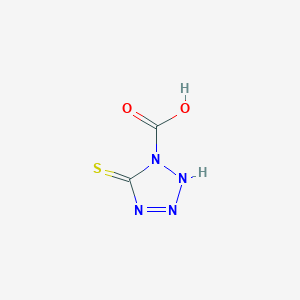
![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)
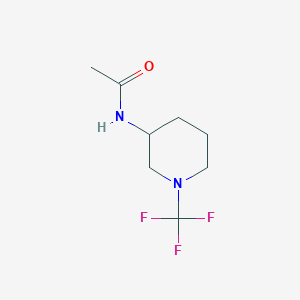
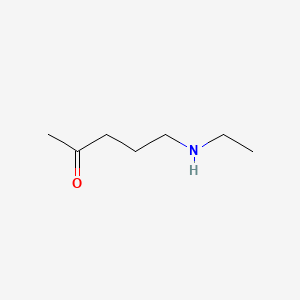
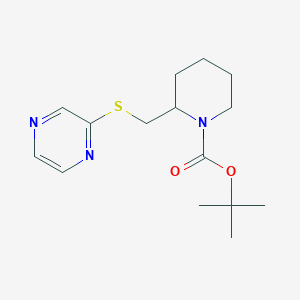
![4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol](/img/structure/B13960677.png)
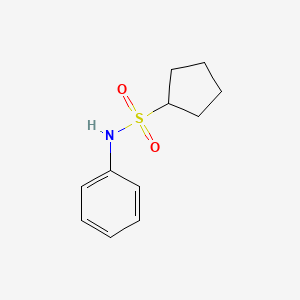
![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)
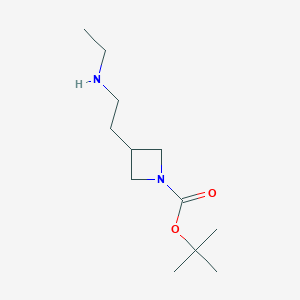
![4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13960699.png)
